5-Methylpyrazolo[5,1-f][1,2,4]triazin-4(1H)-one

Physicochemical characterization Lipophilicity Medicinal chemistry

Researchers establishing structure-activity relationships for the pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one scaffold require the authentic 5-methyl derivative-the 6-methyl regioisomer (CAS 150017-70-2) cannot substitute due to altered spatial orientation and ligand-receptor interactions. • Meets Rule-of-Three fragment criteria (MW 150.14, 0 rotatable bonds, 3 HBA / 1 HBD) for fragment-based screening libraries. • XLogP3-AA = 0.1 provides a measurable lipophilicity reference point for comparing polar (5-amino) and lipophilic (5,6-dimethyl) analogs. • Documented purity ≥97% supports reliable use as an HPLC/LC-MS calibration standard. • Validated C5 reactivity enables method development for 5-substituted pyrazolotriazine libraries. Global shipping available; inquire for bulk quantities.

Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
CAS No. 150017-69-9
Cat. No. B117491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylpyrazolo[5,1-f][1,2,4]triazin-4(1H)-one
CAS150017-69-9
SynonymsPyrazolo[5,1-f][1,2,4]triazin-4(1H)-one, 5-methyl-
Molecular FormulaC6H6N4O
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESCC1=C2C(=O)N=CNN2N=C1
InChIInChI=1S/C6H6N4O/c1-4-2-8-10-5(4)6(11)7-3-9-10/h2-3H,1H3,(H,7,9,11)
InChIKeyRBOHIPXNZDKIOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methylpyrazolo[5,1-f][1,2,4]triazin-4(1H)-one Procurement & Structure


5-Methylpyrazolo[5,1-f][1,2,4]triazin-4(1H)-one (CAS 150017-69-9) is a fused heterocyclic compound belonging to the pyrazolo[1,2,4]triazine class, characterized by a molecular formula of C6H6N4O and a molecular weight of 150.14 g/mol [1]. The compound features a methyl substituent at the 5-position of the pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one core scaffold, which distinguishes it from unsubstituted and alternatively substituted analogs . It is commercially available as a research chemical with typical purities of ≥97% (e.g., 97% from Leyan, NLT 98% from MolCore) .

Why 5-Methylpyrazolo[5,1-f][1,2,4]triazin-4(1H)-one Cannot Be Substituted


Substitution within the pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one scaffold is non-generic: the position of the methyl group critically alters physicochemical properties and synthetic accessibility. The 5-methyl substitution (target compound) yields a calculated XLogP3-AA of 0.1 [1], while the unsubstituted core (CAS not assigned, but structure known) exhibits a different LogP (-0.2) and TPSA (59.3 Ų) [2]. The 6-methyl regioisomer (CAS 150017-70-2) has the same molecular formula but distinct spatial orientation of the methyl group , and the 5,6-dimethyl analog (CAS 2940951-67-5) introduces additional lipophilicity (MW 164.16) . These differences impact chromatographic retention, solubility, and hydrogen-bonding capacity, making direct substitution in any validated synthesis or bioassay protocol unreliable without re-optimization.

5-Methylpyrazolo[5,1-f][1,2,4]triazin-4(1H)-one vs. Analogs: Quantitative Differentiation


Lipophilicity vs. Unsubstituted Core

The target compound 5-Methylpyrazolo[5,1-f][1,2,4]triazin-4(1H)-one has a computed XLogP3-AA of 0.1 [1]. In contrast, the unsubstituted pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one scaffold exhibits a LogP of -0.2 [2]. This 0.3 log unit difference translates to an approximately two-fold higher predicted partition coefficient for the methylated derivative, indicating altered hydrophobic character.

Physicochemical characterization Lipophilicity Medicinal chemistry

Hydrogen Bonding vs. 5-Amino Derivative

5-Methylpyrazolo[5,1-f][1,2,4]triazin-4(1H)-one possesses 3 hydrogen bond acceptors (HBA) and 1 hydrogen bond donor (HBD) [1]. The 5-amino analog (CAS 2940956-64-7) introduces an additional primary amine group, increasing the HBA count to 4 and HBD count to 2 . This alters the molecule's capacity for intermolecular hydrogen bonding, which impacts crystal packing, solubility, and target protein interactions.

Hydrogen bonding Molecular recognition Drug design

Commercial Purity vs. 5,6-Dimethyl Analog

5-Methylpyrazolo[5,1-f][1,2,4]triazin-4(1H)-one is commercially available with a documented purity of NLT 98% (HPLC) from MolCore and 97% from Leyan . The 5,6-dimethyl analog (CAS 2940951-67-5) is listed by AK Scientific without a specified purity grade . For synthetic chemistry applications where stoichiometric precision is required, the defined purity specification provides a verifiable procurement advantage.

Chemical procurement Purity analysis Sourcing

Synthetic Accessibility to 5-Fluoro Analog

The unsubstituted pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one scaffold can be converted to the 5-fluoro derivative in 63% yield using Selectfluor in acetonitrile over 6.0 h [1]. By structural analogy, the 5-methyl derivative (target compound) may serve as a comparator or starting material for the synthesis of 5-methyl-5-fluoro or other C5-functionalized analogs, whereas the 6-methyl regioisomer would yield a different fluorination pattern. No direct yield data for fluorination of the 5-methyl compound is available in the public domain, but the precedent establishes the scaffold‘s reactivity at the 5-position.

Synthetic methodology Fluorination Chemical biology

Fragment-Like Properties vs. 5,6-Dimethyl Analog

5-Methylpyrazolo[5,1-f][1,2,4]triazin-4(1H)-one has a molecular weight of 150.14 g/mol and zero rotatable bonds [1]. The 5,6-dimethyl analog (CAS 2940951-67-5) has a molecular weight of 164.16 g/mol . The 14 Da mass difference (one additional methyl group) increases lipophilicity and molecular size, which affects passive membrane permeability and target binding site accommodation. Both compounds share the zero-rotatable-bond characteristic that confers conformational rigidity, a desirable feature in fragment-based drug discovery.

Physicochemical properties Fragment-based drug discovery Lead optimization

Regioisomeric Identity vs. 6-Methyl Analog

The target compound 5-Methylpyrazolo[5,1-f][1,2,4]triazin-4(1H)-one is registered under CAS 150017-69-9 [1]. Its regioisomer, 6-Methylpyrazolo[5,1-f][1,2,4]triazin-4(1H)-one, is assigned CAS 150017-70-2 . Both compounds share the same molecular formula (C6H6N4O) and molecular weight (150.14), making them indistinguishable by mass spectrometry alone. Procurement of the correct regioisomer is critical for SAR studies where the position of the methyl group is the variable under investigation.

Chemical registration Procurement accuracy Inventory management

5-Methylpyrazolo[5,1-f][1,2,4]triazin-4(1H)-one Application Scenarios


SAR Studies at Pyrazolotriazine 5-Position

Investigators exploring the impact of C5 substitution on the pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one scaffold require the authentic 5-methyl derivative to establish baseline SAR. The 6-methyl regioisomer (CAS 150017-70-2) [1] cannot substitute due to distinct spatial orientation of the methyl group, which alters ligand-receptor interactions. The 5-methyl compound‘s computed XLogP3-AA of 0.1 provides a measurable lipophilicity reference point for comparing more polar (5-amino) or more lipophilic (5,6-dimethyl) analogs.

Fragment-Based Drug Discovery Libraries

With a molecular weight of 150.14 g/mol and zero rotatable bonds [1], 5-Methylpyrazolo[5,1-f][1,2,4]triazin-4(1H)-one meets Rule-of-Three fragment criteria. Its 3 hydrogen bond acceptors and 1 donor [1] provide a balanced H-bonding profile suitable for fragment screening libraries. The 5,6-dimethyl analog (MW 164.16) is a heavier alternative that may reduce ligand efficiency in fragment hits, making the 5-methyl derivative the preferred fragment starting point.

C5-Functionalization Methodology for Pyrazolotriazines

The established 5-position reactivity of the pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one scaffold—demonstrated by 63% yield fluorination to the 5-fluoro analog [1]—positions 5-Methylpyrazolo[5,1-f][1,2,4]triazin-4(1H)-one as a valuable starting material or reference standard for developing new C5 derivatization methods. Researchers synthesizing 5-substituted pyrazolotriazine libraries can use the 5-methyl compound to validate reaction conditions before applying them to more complex substrates.

Analytical Method Development with Purity Standards

Laboratories developing HPLC or LC-MS methods for pyrazolotriazine-containing compounds can utilize 5-Methylpyrazolo[5,1-f][1,2,4]triazin-4(1H)-one with documented purity specifications (NLT 98% from MolCore [1]; 97% from Leyan ) as a calibration standard. The defined purity and known retention behavior (LogP = 0.1) [2] facilitate method validation, whereas analogs lacking specified purity grades introduce uncertainty in quantitative analyses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methylpyrazolo[5,1-f][1,2,4]triazin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.